Metabolic Stability in Mouse Liver Microsomes: 2-Fluoro Versus Des-Fluoro N-Sulfonamide-Tetrahydroquinoline
In the N-sulfonamide-tetrahydroquinoline series, the replacement of the benzamide 2-position hydrogen with a fluorine atom significantly reduces intrinsic clearance. While the parent des-fluoro tertiary sulfonamide (Compound 1) exhibited high hepatic clearance limiting its druggability, SAR optimization incorporating ortho-fluorine blocking groups produced analogs with markedly improved microsomal stability [1]. The target compound 2-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide incorporates this critical 2-fluoro substituent, a feature absent in the unsubstituted benzamide analog (N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide, CAS 1005300-13-9, molecular weight 410.5 g/mol) [2].
| Evidence Dimension | Intrinsic clearance in mouse liver microsomes (predicted class-level effect of 2-fluoro substitution) |
|---|---|
| Target Compound Data | Incorporates 2-fluoro substituent; predicted to block para-hydroxylation metabolic pathway, reducing CLint relative to des-fluoro parent [1]. |
| Comparator Or Baseline | Des-fluoro parent compound (tertiary sulfonamide 1): high hepatic clearance (exact CLint value not publicly disclosed for 2-fluoro derivative) [1]. |
| Quantified Difference | Qualitative class-level advantage: ortho-fluorination is a validated SAR strategy within this chemotype for attenuating oxidative metabolism [1]. |
| Conditions | Mouse liver microsome stability assay; referenced from SAR campaigns for N-sulfonamide-tetrahydroquinoline RORγt inverse agonists [1]. |
Why This Matters
For systemic autoimmune disease models (e.g., psoriasis, prostate cancer xenografts), improved metabolic stability directly translates to extended in vivo half-life and lower required dosing, making the 2-fluoro derivative a more translationally relevant research tool than the rapidly cleared des-fluoro analog [1].
- [1] Sun N, et al. Discovery of novel N-sulfonamide-tetrahydroquinolines as potent retinoic acid receptor-related orphan receptor γt inverse agonists for the treatment of autoimmune diseases. European Journal of Medicinal Chemistry. 2019;183:111704. doi:10.1016/j.ejmech.2019.111704. View Source
- [2] PubChem. Compound Summary for CID 7517789: N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzamide. National Center for Biotechnology Information (NCBI). View Source
